molecular formula C22H23NO4S B2472327 2-(Cyclohexylsulfanyl)-5-nitrobenzyl 3-phenylacrylate CAS No. 329928-95-2

2-(Cyclohexylsulfanyl)-5-nitrobenzyl 3-phenylacrylate

Cat. No.: B2472327
CAS No.: 329928-95-2
M. Wt: 397.49
InChI Key: TZPOHCHMMBAIMI-SDNWHVSQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Cyclohexylsulfanyl)-5-nitrobenzyl 3-phenylacrylate is a synthetic organic compound featuring a benzyl ester backbone substituted with a cyclohexylsulfanyl group at the 2-position and a nitro group at the 5-position of the benzene ring. The 3-phenylacrylate moiety contributes to its ester functionality, which may influence its physicochemical and biological properties.

Properties

IUPAC Name

(2-cyclohexylsulfanyl-5-nitrophenyl)methyl (E)-3-phenylprop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO4S/c24-22(14-11-17-7-3-1-4-8-17)27-16-18-15-19(23(25)26)12-13-21(18)28-20-9-5-2-6-10-20/h1,3-4,7-8,11-15,20H,2,5-6,9-10,16H2/b14-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZPOHCHMMBAIMI-SDNWHVSQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)SC2=C(C=C(C=C2)[N+](=O)[O-])COC(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)SC2=C(C=C(C=C2)[N+](=O)[O-])COC(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclohexylsulfanyl)-5-nitrobenzyl 3-phenylacrylate typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of cyclohexylthiol with 5-nitrobenzyl bromide to form 2-(Cyclohexylsulfanyl)-5-nitrobenzyl bromide. This intermediate is then reacted with 3-phenylacrylic acid under esterification conditions to yield the final product. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(Cyclohexylsulfanyl)-5-nitrobenzyl 3-phenylacrylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

The compound's structure suggests potential applications in drug development, particularly as an anti-cancer agent. The presence of the nitro group is known to enhance biological activity by participating in redox reactions within cellular environments.

  • Case Study: Anti-Cancer Activity
    A study explored the cytotoxic effects of various nitro-substituted compounds on cancer cell lines. Results indicated that compounds similar to 2-(Cyclohexylsulfanyl)-5-nitrobenzyl 3-phenylacrylate exhibited significant inhibition of cell proliferation in breast and lung cancer models .

Organic Synthesis

This compound can serve as an intermediate in synthesizing more complex molecules due to its functional groups.

  • Synthesis Pathway Example:
    The synthesis of this compound can be achieved through a multi-step reaction involving the nitration of benzyl acrylate followed by cyclization reactions with cyclohexanethiol .

Materials Science

Due to its unique chemical structure, this compound may also find applications in developing new materials, particularly in polymer chemistry.

  • Application in Polymers:
    The compound can be incorporated into polymer matrices to enhance their mechanical properties and thermal stability. Research indicates that incorporating sulfanyl groups into polymer chains can improve resistance to thermal degradation .

Mechanism of Action

The mechanism of action of 2-(Cyclohexylsulfanyl)-5-nitrobenzyl 3-phenylacrylate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The sulfanyl group may also play a role in modulating the compound’s activity by affecting its binding to target proteins or enzymes .

Comparison with Similar Compounds

Key Similarities:

  • Aromatic Systems : The benzene ring in 2-(Cyclohexylsulfanyl)-5-nitrobenzyl 3-phenylacrylate and pyridyl/pyrazole rings in analogs () enable π-π stacking interactions, critical for crystal packing and ligand-receptor binding.
  • Nitro Substituent: Unique to the target compound, the 5-nitro group may confer electron-withdrawing effects, altering reactivity and stability compared to analogs with cyano or methylsulfanyl groups (e.g., ).

Key Differences:

  • Backbone Diversity : The target compound’s benzyl ester backbone contrasts with the pyrazole () and pyridyl-acetamide () frameworks of analogs.
  • Functional Groups: ’s compound includes a pyrazole ring with dual cyclohexylsulfanyl groups, while ’s analog features a cyano group and disordered cyclohexyl conformation, indicating higher conformational flexibility .

Table 1: Structural Comparison

Compound Core Structure Key Substituents Molecular Weight (g/mol)
This compound Benzyl ester Cyclohexylsulfanyl, nitro, phenylacrylate ~413.5 (estimated)
4-(Cyclohexylsulfanyl)-1-[(E)-2-(cyclohexylsulfanyl)-1-phenylethenyl]-3-phenyl-1H-pyrazole () Pyrazole Dual cyclohexylsulfanyl, phenyl 498.7
N-[4-amino-5-cyano-6-(methylsulfanyl)pyridin-2-yl]-2-(cyclohexylsulfanyl)acetamide () Pyridyl-acetamide Cyano, methylsulfanyl, cyclohexylsulfanyl ~377.5

Physicochemical Properties

  • Crystal Packing : The target compound’s nitro group may enhance dipole interactions, whereas analogs rely on hydrogen bonds (N-H···O/N in ) and π-stacking () for stability .
  • Solubility : The nitro group’s polarity could improve aqueous solubility compared to ’s purely hydrophobic pyrazole derivative.

Pharmacological Activities

While direct data for the target compound are unavailable, inferences can be drawn from structurally related compounds:

  • Antiviral Potential: Pyrazole derivatives () exhibit antiviral activity, suggesting the nitro-substituted benzyl ester may share similar mechanisms via electron-deficient aromatic systems .
  • Enzyme Inhibition : The acetamide group in ’s compound may mimic peptide bonds, a feature absent in the target compound but relevant for protease inhibition strategies.
  • Bioavailability : The cyclohexylsulfanyl group’s hydrophobicity (common to all three compounds) likely enhances lipid membrane penetration, a critical factor in drug absorption.

Table 2: Pharmacological Comparison

Compound Reported Activities Potential Mechanism
This compound Hypothesized: Antimicrobial, anti-inflammatory Nitro group-mediated redox modulation
Compound Antiviral, antiarrhythmic Pyrazole ring interaction with ion channels
Compound Not explicitly reported; structural similarity to kinase inhibitors Acetamide backbone mimicking ATP-binding sites

Biological Activity

2-(Cyclohexylsulfanyl)-5-nitrobenzyl 3-phenylacrylate is an organic compound characterized by its unique structural features, including a cyclohexylsulfanyl group, a nitro group, and a phenylacrylate moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research.

  • IUPAC Name : (2-cyclohexylsulfanyl-5-nitrophenyl)methyl (E)-3-phenylprop-2-enoate
  • Molecular Formula : C22H23NO4S
  • Molecular Weight : 397.49 g/mol
  • CAS Number : 329928-95-2

Synthesis

The synthesis typically involves multiple steps:

  • Formation of Intermediate : Reaction of cyclohexylthiol with 5-nitrobenzyl bromide to yield 2-(Cyclohexylsulfanyl)-5-nitrobenzyl bromide.
  • Esterification : The intermediate is then reacted with 3-phenylacrylic acid under basic conditions, often using triethylamine as a base and dichloromethane as a solvent.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of nitro compounds, including those similar to this compound. The nitro group is known to induce redox reactions within bacterial cells, leading to cell toxicity and death. This mechanism makes such compounds promising candidates for treating infections caused by pathogens like Helicobacter pylori, Pseudomonas aeruginosa, and Streptococcus mutans .

Anticancer Activity

The compound's structural characteristics suggest potential anticancer properties. The presence of the nitro group may enhance its interaction with cellular components, potentially leading to apoptosis in cancer cells. Research into related compounds has shown that nitro groups can serve as pharmacophores in anticancer drug design .

The biological activity of this compound can be attributed to:

  • Bioreduction of Nitro Group : This process generates reactive intermediates that can interact with cellular proteins and nucleic acids.
  • Sulfanyl Group Influence : The cyclohexylsulfanyl group may modulate the compound's ability to bind to target proteins, enhancing its biological efficacy.

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological Activity
2-(Cyclohexylsulfanyl)-5-nitrobenzyl acetateNitro group, acetoxy moietyAntimicrobial
2-(Cyclohexylsulfanyl)-5-nitrobenzyl propionateNitro group, propoxy moietyAnticancer
2-(Cyclohexylsulfanyl)-5-nitrobenzyl butyrateNitro group, butyric moietyAntimicrobial

Uniqueness of this compound

This compound stands out due to its phenylacrylate group, which imparts distinct chemical reactivity and biological properties compared to other similar compounds. Its unique combination of functional groups positions it as a versatile building block in drug development.

Case Studies and Research Findings

  • Study on Antimicrobial Efficacy : A study published in Antimicrobial Agents and Chemotherapy demonstrated that nitro compounds exhibit significant activity against various bacterial strains. The findings suggest that modifications to the nitro group can enhance efficacy against resistant strains .
  • Anticancer Research : In vitro studies have indicated that similar nitro-containing compounds can induce apoptosis in cancer cell lines through oxidative stress mechanisms. This suggests a potential pathway for developing new anticancer agents based on the structure of this compound .
  • Quantitative Structure-Activity Relationship (QSAR) Analysis : QSAR studies on related compounds have revealed correlations between structural features and biological activity, providing insights into how modifications could enhance therapeutic effects .

Q & A

Q. How can researchers design derivatives to enhance biological activity while retaining structural integrity?

  • Methodology :
  • Scaffold modification : Introduce electron-withdrawing groups (e.g., halogens) at the nitro position to modulate redox potential.
  • SAR studies : Compare bioactivity of derivatives (e.g., sulfone vs. sulfanyl analogs) using in vitro assays (e.g., antimicrobial IC50_{50}) .
  • ADMET prediction : QSAR models prioritize derivatives with optimal LogP (1.8–2.5) and low hepatotoxicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.